molecular formula C6H5ClN4 B8710930 3-Azidomethyl-2-chloro-pyridine

3-Azidomethyl-2-chloro-pyridine

Cat. No. B8710930
M. Wt: 168.58 g/mol
InChI Key: JWXPPZPLUYUTBK-UHFFFAOYSA-N
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Patent
US07601714B2

Procedure details

Triphenylphosphine (2.5 g, 9.5 mmol) was added to a solution of the above 3-azidomethyl-2-chloro-pyridine (1.4 g, 8.5 mmol) in anhydrous THF (30 mL) at 0° C. The reaction mixture was warmed to room temperature and stirred for 18 h. The reaction mixture was diluted with NH4OH (3 mL) and stirred for another 3 h. The mixture was then treated with 3M NaOH and stirred for 1 h. The mixture was acidified to pH 2 by adding 4M HCl solution. The mixture was diluted with ether and the layers were separated. The aqueous layer was extracted with ether and then basified with 2M NaOH solution. The aqueous solution was extracted with CH2Cl2 (×3). The combined organic phase was dried over MgSO4 and concentrated in vacuo to afford a pale yellow oily solid. This product was diluted with ether and filtered. The filtrated was concentrated to afford a pale yellow oil. The crude product was purified by silica gel column chromatography using 20:1 CH2Cl2:MeOH as an eluent to afford 0.88 g (73%) of 3-aminomethyl-2-chloropyridine as a colorless oil.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[N:20]([CH2:23][C:24]1[C:25]([Cl:30])=[N:26][CH:27]=[CH:28][CH:29]=1)=[N+]=[N-].[OH-].[Na+].Cl>C1COCC1.[NH4+].[OH-].CCOCC>[NH2:20][CH2:23][C:24]1[C:25]([Cl:30])=[N:26][CH:27]=[CH:28][CH:29]=1 |f:2.3,6.7|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.4 g
Type
reactant
Smiles
N(=[N+]=[N-])CC=1C(=NC=CC1)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
[NH4+].[OH-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for another 3 h
Duration
3 h
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with CH2Cl2 (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a pale yellow oily solid
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrated was concentrated
CUSTOM
Type
CUSTOM
Details
to afford a pale yellow oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NCC=1C(=NC=CC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.88 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.